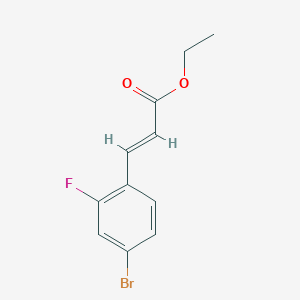

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

CAS No.: 581778-88-3

Cat. No.: VC2860981

Molecular Formula: C11H10BrFO2

Molecular Weight: 273.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 581778-88-3 |

|---|---|

| Molecular Formula | C11H10BrFO2 |

| Molecular Weight | 273.1 g/mol |

| IUPAC Name | ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |

| Standard InChI Key | IOEPXDFITGTNSL-GQCTYLIASA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F |

| SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)Br)F |

| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)Br)F |

Introduction

Physical and Chemical Properties

Chemical Reactivity

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate exhibits reactivity patterns typical of α,β-unsaturated esters, with the conjugated system making it susceptible to nucleophilic addition reactions, particularly at the β-carbon position. The presence of halogen substituents on the aromatic ring modifies the electronic distribution within the molecule, potentially enhancing its reactivity in certain transformations. The compound can undergo various chemical transformations including hydrolysis of the ester group, reduction of the double bond, and various cross-coupling reactions enabled by the bromine substituent. The fluorine atom introduces additional reactivity patterns and can influence the compound's interactions with biological systems through hydrogen bonding and dipole-dipole interactions. The compound's reactivity profile makes it versatile as a synthetic intermediate in more complex chemical transformations.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically employs a Knoevenagel condensation reaction between 4-bromo-2-fluorobenzaldehyde and ethyl acrylate. This condensation is generally facilitated by a base catalyst such as potassium carbonate under reflux conditions, which promotes the formation of the carbon-carbon double bond with the desired trans (E) configuration. The reaction proceeds through the initial formation of an enolate from ethyl acrylate, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent elimination of water to form the desired α,β-unsaturated ester product. This approach represents a straightforward and efficient method for accessing the target compound, typically providing good yields and stereoselectivity. The reaction conditions need to be carefully controlled to ensure the formation of the trans isomer preferentially, as this configuration is often crucial for the compound's intended applications. Temperature control and reaction time optimization are particularly important parameters in achieving high yields and stereoselectivity.

Modern Synthetic Methods

Contemporary approaches to synthesizing Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate include modified Wittig and Horner-Wadsworth-Emmons reactions, which offer improved stereoselectivity and yield compared to traditional condensation methods. These phosphorus-based olefination reactions typically employ stabilized phosphonium ylides or phosphonate carbanions that react with 4-bromo-2-fluorobenzaldehyde to produce the desired trans-configured product. Modern catalytic methods, including palladium-catalyzed cross-coupling reactions such as Heck coupling between 4-bromo-2-fluoroiodobenzene and ethyl acrylate, represent another synthetic avenue. Additionally, microwave-assisted synthesis has emerged as an efficient alternative that significantly reduces reaction times while maintaining high stereoselectivity and yield. These advanced methodologies reflect ongoing efforts to develop more efficient, environmentally friendly, and stereoselective routes to access this valuable synthetic intermediate . The development of continuous flow chemistry techniques has also contributed to more efficient and scalable production methods.

Optimization Techniques

In industrial settings, the synthesis of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate requires careful optimization of reaction conditions to maximize yield, purity, and stereoselectivity. Key optimization parameters include temperature control, solvent selection, catalyst loading, and reaction time monitoring. The use of continuous flow reactors has emerged as a significant advancement for large-scale production, allowing for precise control of reaction parameters and reduced reaction times. Solvent selection plays a crucial role in optimizing reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often preferred for condensation reactions. Catalyst screening and development have also contributed to improved processes, with specialized catalysts designed to enhance stereoselectivity toward the desired trans configuration. Purification techniques, including crystallization and chromatography, have been refined to ensure high-purity final products suitable for research applications and further synthetic transformations. Process analytical technology (PAT) implementations allow for real-time monitoring and adjustments to reaction parameters.

Applications in Chemical Research

Role in Organic Synthesis

Biological Activity

Comparison with Structural Analogs

The biological and chemical properties of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate can be better understood through comparison with structurally related compounds. Key structural analogs include Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate, which differs in the positions of the bromine substituent and features a trifluoromethyl group instead of a single fluorine atom. Another relevant analog is methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, which contains a methyl ester rather than an ethyl ester. These structural variations can significantly impact properties such as lipophilicity, metabolic stability, and target binding affinity. The table below compares key properties of these related compounds:

This comparison highlights how subtle structural modifications can potentially lead to significant differences in biological activity and chemical reactivity, guiding the design of new compounds with optimized properties for specific applications .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structural features of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate. In the 1H NMR spectrum, key diagnostic signals include the olefinic protons, which appear as doublets typically in the range of δ 6.5-7.8 ppm, with the trans coupling constant (J) approximately 16 Hz, confirming the E-configuration of the double bond. The aromatic protons of the 4-bromo-2-fluorophenyl moiety present a complex pattern due to both proton-proton coupling and proton-fluorine coupling, typically appearing between δ 7.0-7.8 ppm. The ethyl ester group produces characteristic signals: a quartet at approximately δ 4.2-4.3 ppm for the methylene protons and a triplet at around δ 1.3-1.4 ppm for the methyl protons. In the 13C NMR spectrum, the carbonyl carbon typically appears at approximately δ 166-168 ppm, while the olefinic carbons resonate at approximately δ 120-145 ppm. The aromatic carbons show complex splitting patterns due to carbon-fluorine coupling, with the carbon directly bonded to fluorine displaying a large coupling constant . These spectroscopic features provide valuable information for structural confirmation and purity assessment of the compound.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry and infrared spectroscopy provide complementary analytical data for the characterization of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate. In mass spectrometry, the molecular ion peak appears at m/z 273 (for 79Br) and 275 (for 81Br) in an approximately 1:1 ratio, reflecting the natural isotopic abundance of bromine and confirming the molecular weight of the compound. Fragmentation patterns typically include loss of the ethoxy group (OCH2CH3), producing a fragment at m/z 228/230, and subsequent loss of CO, resulting in a fragment at m/z 200/202. Infrared spectroscopy reveals characteristic absorption bands including a strong C=O stretching vibration at approximately 1700-1720 cm-1, indicative of the α,β-unsaturated ester functionality. The C=C stretching vibration typically appears at 1620-1640 cm-1, while C-F and C-Br stretching vibrations are observed at approximately 1000-1100 cm-1 and 500-600 cm-1, respectively. The aromatic C-H stretching appears at 3000-3100 cm-1, and aliphatic C-H stretching from the ethyl group is observed at 2900-3000 cm-1 . These spectroscopic techniques, when used in combination, provide definitive structural confirmation and assist in assessing the purity of synthesized samples.

X-ray Crystallography and Thermal Analysis

X-ray crystallography and thermal analysis provide valuable information about the three-dimensional structure and physical properties of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate. X-ray crystallographic studies reveal the precise molecular geometry, confirming the trans configuration of the olefinic double bond and the planarity of the conjugated system spanning the aromatic ring and the α,β-unsaturated ester moiety. The dihedral angle between the aromatic ring and the plane of the conjugated ester typically falls within a narrow range, reflecting the tendency of the system to maximize π-orbital overlap for enhanced stability. Bond lengths and angles, particularly those involving the halogen substituents, provide insights into electronic effects and potential intermolecular interactions in the crystal lattice. Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) yield information about melting point, phase transitions, and thermal stability, parameters that are important for processing and formulation considerations in potential applications. These physical characterization methods complement spectroscopic approaches to provide a comprehensive understanding of the compound's structural and thermal properties . The detailed structural information obtained from these analyses supports structure-activity relationship studies and rational design of derivatives with optimized properties.

Future Research Directions

Medicinal Chemistry Explorations

Future medicinal chemistry investigations involving Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate and its derivatives hold considerable promise for drug discovery efforts. Structure-activity relationship studies focusing on systematic modifications of the core structure could reveal key pharmacophore elements and lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. The exploration of alternative halogen substitution patterns, including the incorporation of iodine or chlorine in place of bromine, might reveal interesting variations in biological activity. Investigation of the compound's potential interactions with specific biological targets, such as enzymes involved in inflammatory pathways or proteins implicated in cancer progression, would provide valuable insights for targeted drug design. Additionally, the development of bioisosteric replacements for the ester functionality could address potential metabolic liabilities while maintaining or enhancing biological activity. Collaborative efforts between synthetic chemists, computational scientists, and biologists will be essential for efficiently navigating the complex landscape of structure-activity relationships and advancing promising candidates toward preclinical development . The strategic application of medicinal chemistry principles to optimize properties such as solubility, membrane permeability, and metabolic stability will be crucial for realizing the therapeutic potential of compounds based on this structural scaffold.

Materials Science Applications

The exploration of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate in materials science applications represents an emerging research frontier with significant potential. The compound's structural features, including the conjugated system and halogen substituents, make it an interesting building block for the development of functional materials with tailored properties. Future research directions might include the incorporation of the compound into polymeric systems through polymerization of the olefinic bond, potentially leading to materials with interesting optical or electronic properties. The investigation of supramolecular assemblies based on halogen bonding interactions, facilitated by the bromine and fluorine substituents, could lead to the development of novel soft materials with responsive properties. Additionally, the compound's potential fluorescence properties, particularly after structural modification to enhance quantum yield, might be exploited in sensing applications or as components of imaging materials. The strategic functionalization of the aromatic ring or ester moiety could enable the development of materials with specific interactions with surfaces or other molecules, potentially useful in coating technologies or molecular recognition applications. These materials science explorations would expand the utility of the compound beyond its current applications in synthetic organic chemistry and medicinal research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume